molecular formula C12H15F2NO B8126986 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine

3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine

Cat. No.: B8126986
M. Wt: 227.25 g/mol
InChI Key: KOWAFUBRMISITO-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent introduction of fluorine atoms and the methoxybenzyl group. Common synthetic routes may include:

  • Fluorination: : Introduction of fluorine atoms to the cyclobutane ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Benzyl Group Addition: : Attachment of the methoxybenzyl group through a nucleophilic substitution reaction, often using methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the cyclobutane ring to a more oxidized state.

  • Reduction: : Reduction of the fluorine atoms or other functional groups.

  • Substitution: : Replacement of the methoxybenzyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to biological responses or therapeutic effects.

Comparison with Similar Compounds

3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine can be compared with other similar compounds, such as:

  • 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine

  • 3,3-Difluoro-N-(2-methoxybenzyl)cyclobutanamine

  • 3,3-Difluoro-N-(3-hydroxybenzyl)cyclobutanamine

These compounds differ in the position and type of substituents on the benzyl group, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

3,3-difluoro-N-[(3-methoxyphenyl)methyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-16-11-4-2-3-9(5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWAFUBRMISITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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